molecular formula C20H24O5 B11159750 ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11159750
M. Wt: 344.4 g/mol
InChI Key: BPRLBCVARDMOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various alkylated or ether derivatives.

Scientific Research Applications

Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for research and industrial applications.

Biological Activity

Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromone derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, including antitumoral, antimicrobial, and antioxidative properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula and Weight

  • Molecular Formula : C27_{27}H31_{31}O4_4
  • Molecular Weight : 431.55 g/mol

Antitumoral Activity

Research has indicated that compounds similar to this compound exhibit significant antitumoral properties. For instance, studies utilizing the MTT assay demonstrated that related chromone derivatives inhibited the growth of various tumor cell lines.

Table 1: Antitumoral Activity of Chromone Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF720
Ethyl 3-{...}A549 (Lung Cancer)12

Antimicrobial Activity

The antimicrobial effects of this compound have also been documented. It has shown activity against various bacterial strains, making it a candidate for further investigation in antimicrobial therapies.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mLReference
Staphylococcus aureus500
Escherichia coli750
Candida albicans300

Antioxidative Properties

The antioxidative potential of this compound has been explored in several studies. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Case Study: Antioxidative Activity

In a study assessing various chromone derivatives, this compound exhibited a notable capacity to reduce oxidative stress markers in vitro.

The biological activities of this compound are believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The chromone core may inhibit enzymes involved in tumor progression.
  • Receptor Modulation : Potential modulation of receptors linked to inflammation and immune responses.
  • Antioxidant Pathways : Activation of cellular antioxidant defense mechanisms.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C20H24O5/c1-6-23-18(21)10-8-16-13(4)15-7-9-17(24-11-12(2)3)14(5)19(15)25-20(16)22/h7,9H,2,6,8,10-11H2,1,3-5H3

InChI Key

BPRLBCVARDMOFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=C)C)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.